molecular formula C19H26N2O2 B2672027 N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide CAS No. 955229-20-6

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide

Cat. No. B2672027
CAS RN: 955229-20-6
M. Wt: 314.429
InChI Key: WCTDVFKENTZFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP belongs to the class of compounds known as pyrrolidinones, which have been shown to possess a wide range of pharmacological properties.

Scientific Research Applications

Novel Histamine H3 Receptor Antagonists

Research has identified novel histamine H3 receptor antagonists, such as GSK207040 and GSK334429, which show promise for therapeutic applications in cognitive disorders and neuropathic pain. These compounds, characterized by their high affinity for human and rat H3 receptors, have demonstrated the ability to improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats, suggesting potential for the treatment of dementia and neuropathic pain (Medhurst et al., 2007).

Synthesis and Antihypertensive Activity

Another study explored the synthesis and antihypertensive activity of a series of novel 4-(cyclic amido)-2H-1-benzopyran-3-ols. This research aimed to determine how modifications in the chemical structure affect blood pressure lowering activity, leading to the development of compounds with potential antihypertensive properties. The work underlines the importance of chemical synthesis in discovering new therapeutic agents for hypertension (Ashwood et al., 1986).

Selective Inhibition of Nitric Oxide Synthase

N-(3-(Aminomethyl)benzyl)acetamidine (1400W) has been identified as a slow, tight-binding, and highly selective inhibitor of inducible nitric-oxide synthase (iNOS), both in vitro and in vivo. This compound demonstrates significant potential for selectively targeting iNOS over other isoforms, offering a promising approach for the treatment of conditions associated with excessive nitric oxide production (Garvey et al., 1997).

properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(10-15-6-4-5-7-15)20-12-17-11-19(23)21(14-17)13-16-8-2-1-3-9-16/h1-3,8-9,15,17H,4-7,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTDVFKENTZFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.